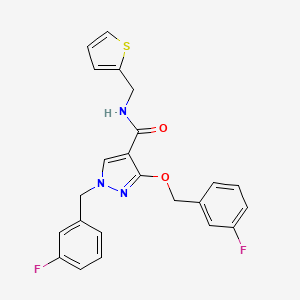

1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxamide

Description

This compound features a pyrazole core substituted with dual 3-fluorobenzyl groups: one at the N1-position and another as a benzyloxy group at C3. The C4-carboxamide is linked to a thiophen-2-ylmethyl moiety. Pyrazole derivatives are widely explored in medicinal chemistry due to their versatility in targeting enzymes, receptors, and antimicrobial agents . The dual 3-fluorobenzyl groups may enhance lipophilicity and metabolic stability, while the thiophene moiety could improve π-π stacking interactions in biological targets. Synthetic routes likely involve EDC/HOBt-mediated amidation and nucleophilic substitutions, as seen in structurally related compounds .

Properties

IUPAC Name |

3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-(thiophen-2-ylmethyl)pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19F2N3O2S/c24-18-6-1-4-16(10-18)13-28-14-21(22(29)26-12-20-8-3-9-31-20)23(27-28)30-15-17-5-2-7-19(25)11-17/h1-11,14H,12-13,15H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTXISBJOJFCJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=C(C(=N2)OCC3=CC(=CC=C3)F)C(=O)NCC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole Core Derivatives

The pyrazole scaffold is a common feature in many bioactive molecules. For example:

- N-[1-(4-Fluorobenzyl)-1H-Pyrazol-4-yl]-3-Methyl-1,2-Oxazole-5-Carboxamide (): This compound shares the pyrazole core and a fluorobenzyl group but differs in substituent positions (4-fluorobenzyl at N1) and the amide-linked methyl isoxazole.

- 1-(3-Chlorophenyl)-N-Methyl-5-(Trifluoromethyl)Pyrazole-4-Carboxamide (): Here, the pyrazole core is substituted with a chlorophenyl and trifluoromethyl group. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine could reduce metabolic stability but enhance hydrophobic interactions .

Fluorinated Benzyl Substituents

Fluorination at the benzyl position is critical for optimizing pharmacokinetics:

- This contrasts with N-[1-(4-Fluorobenzyl)-1H-Pyrazol-4-yl]-... (), where para-fluorination might offer distinct steric and electronic profiles .

- Patent Examples with 3-Fluorophenyl Chromen-4-One Derivatives (): These compounds incorporate 3-fluorophenyl groups in pyrazolo-pyrimidine cores, suggesting fluorination at the meta position is favored in kinase inhibitors or antimicrobial agents .

Thiophene vs. Other Heterocyclic Amides

The thiophen-2-ylmethyl group in the target compound distinguishes it from analogs with isoxazole, thiadiazole, or pyridine substituents:

- This contrasts with methyl isoxazole (), which is more polar and may engage in hydrogen bonding .

- Thiophen-3-yl in Patent Compounds (): Substitution at the 3-position of thiophene (vs. 2-position in the target) could alter molecular conformation and steric interactions in biological targets .

Chlorinated vs. Fluorinated Analogues

- The target compound’s fluorine atoms offer a balance of electronegativity and compact size .

Structural and Functional Comparison Table

Q & A

Basic Research Questions

Q. What is the recommended synthetic route for 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxamide?

- Methodology : A multi-step synthesis is typically employed. Begin with the preparation of the pyrazole core via cyclization of hydrazine derivatives with β-keto esters. Introduce the 3-fluorobenzyl groups via nucleophilic substitution or Mitsunobu reactions. The carboxamide moiety is formed using coupling reagents like EDC·HCl and HOBt under anhydrous conditions, followed by purification via column chromatography (hexane/EtOAc gradient) .

- Key Considerations : Optimize pH (6.5–7.5) and temperature (0–5°C during coupling) to minimize side reactions. Monitor intermediates via TLC (Rf = 0.3–0.5 in 3:7 EtOAc/hexane) .

Q. How can researchers confirm the molecular structure of this compound?

- Analytical Techniques :

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

- NMR : Assign peaks using ¹H, ¹³C, and 2D experiments (HSQC, HMBC). Key signals include δ ~8.1 ppm (pyrazole C-H) and δ ~4.5 ppm (thiophen-2-ylmethyl protons) .

- HPLC : Ensure >98% purity using a C18 column (acetonitrile/water gradient) .

Q. What solvents and conditions are optimal for recrystallization?

- Protocol : Use ethyl acetate/n-hexane (1:3) at −20°C for slow crystallization. Avoid DMSO due to high boiling point, which complicates solvent removal. Crystals suitable for X-ray diffraction require slow evaporation in dichloromethane/methanol .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data during characterization?

- Case Study : Discrepancies in ¹H NMR integration ratios may arise from dynamic rotational isomerism in the carboxamide group. Use variable-temperature NMR (25–60°C) to observe coalescence of split peaks . For ambiguous NOE correlations, employ X-ray crystallography to unambiguously assign stereochemistry .

Q. What strategies optimize reaction yields for large-scale synthesis?

- DOE Approach : Apply a factorial design to test variables:

- Catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%).

- Solvent polarity (DMF vs. THF).

- Reaction time (12–48 hrs).

Q. How to assess potential biological targets for this compound?

- In Silico Screening : Perform molecular docking (AutoDock Vina) against kinase or GPCR targets using the compound’s minimized 3D structure (DFT-optimized at B3LYP/6-31G* level). Prioritize targets with docking scores ≤−8.0 kcal/mol .

- In Vitro Validation : Use fluorescence polarization assays for binding affinity (e.g., Kd < 1 µM) and cellular viability assays (MTT) to evaluate cytotoxicity in HEK293 or HeLa cells .

Q. What are the degradation pathways under accelerated stability testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.